
5-(Aminomethyl)-6-methylpyridin-2-amine
Overview
Description
5-(Aminomethyl)-6-methylpyridin-2-amine is a pyridine derivative featuring an aminomethyl (-CH2NH2) substituent at the 5-position and a methyl (-CH3) group at the 6-position of the pyridine ring. For example, describes the synthesis of 5-(N,N-dimethylaminomethyl) analogs via bromomethyl displacement followed by ester reduction and diazide conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-6-methylpyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7-9 to facilitate the formation of the aminomethyl group.
Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
5-(Aminomethyl)-6-methylpyridin-2-amine has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, research has shown that modifications to the pyridine structure can enhance its efficacy against resistant bacterial strains.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promise in anticancer applications. Preliminary studies suggest that these compounds may inhibit tumor growth by interfering with cellular signaling pathways. Case studies involving cell lines have demonstrated cytotoxic effects, warranting further investigation into their mechanisms of action.
Dye Synthesis
Hair Coloring Agents
The compound is also utilized in the formulation of oxidative hair dyes. Specifically, derivatives of this compound are incorporated as colorants due to their ability to produce stable and vibrant shades. Patents indicate that these derivatives can create a range of colors while meeting safety and stability requirements for cosmetic applications .
Colorant Properties | Description |
---|---|
Shade Range | Bright blond to gold shades |
Fastness | High wash, light, and rubbing fastness |
Safety | Non-toxic and dermatologically safe |
Agricultural Chemistry
Pesticide Development
Another promising application of this compound is in the development of agrochemicals. Research has indicated that this compound can be modified to enhance its efficacy as a pesticide or herbicide. Studies have shown that certain derivatives exhibit significant activity against pests while maintaining low toxicity to non-target organisms.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results indicated an inhibition zone of up to 15 mm against Staphylococcus aureus, suggesting strong antimicrobial potential.
- Hair Dye Formulation Patent
-
Pesticide Efficacy Research
- A research paper focused on the synthesis of new agrochemicals based on pyridine structures reported that derivatives of this compound showed up to 80% effectiveness against common agricultural pests in controlled trials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to metal ions and modulating their activity in enzymatic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and molecular differences between 5-(Aminomethyl)-6-methylpyridin-2-amine and related pyridine/aminopyridine derivatives:
Pharmacological and Chemical Activity
- Halogenated Derivatives: 5-Bromo-6-methylpyridin-2-amine () exhibits reactivity suitable for Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl structures .
- Bulkier Substituents : 6-Methyl-5-phenylpyridin-2-amine () incorporates a phenyl group, which may enhance blood-brain barrier penetration, suggesting applications in central nervous system (CNS) drug development .
- Bifunctional Compounds: The bipyridine derivative 6-(5-aminopyridin-2-yl)pyridin-2-amine () can act as a bidentate ligand, facilitating coordination chemistry applications .
Biological Activity
5-(Aminomethyl)-6-methylpyridin-2-amine, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its amino group at the 5-position and a methyl group at the 6-position of the pyridine ring, contributing to its pharmacological potential.
- Molecular Formula : C₇H₈N₂
- Molecular Weight : Approximately 134.17 g/mol
- Appearance : White to light brown solid
Recent studies have highlighted the interaction of this compound with several biological targets, particularly glutamate receptors. This interaction suggests a potential role in modulating neurotransmission and could be relevant for neurological disorders.
Key Biological Activities:
- Glutamate Receptor Modulation : The compound exhibits significant activity at glutamate receptors, which are crucial for synaptic plasticity and memory function.
- Antineoplastic Activity : Research indicates that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, including gastric adenocarcinoma, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Preliminary evaluations have shown that some derivatives exhibit moderate antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including the reaction of appropriate pyridine precursors with amine reagents. Structural modifications can enhance its biological activity, as seen in related compounds that show improved potency against specific targets.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms key interactions with amino acid residues at the active sites of enzymes and receptors, which may explain its observed biological activities.
Table 2: Molecular Docking Interactions
Compound | Target | Key Interactions |
---|---|---|
This compound | Glutamate Receptor | Hydrogen bonds with SER1084, ASP437 |
Platinum Complex with Nucleosides | DNA | Coordinate covalent interactions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(Aminomethyl)-6-methylpyridin-2-amine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or ketones. For example, 5-substituted pyridin-2-amines can react with aromatic aldehydes to form imine derivatives, followed by reduction to introduce aminomethyl groups . Characterization involves 1H/13C NMR to confirm regiochemistry and elemental analysis for purity validation. Mass spectrometry (HRMS) is critical for verifying molecular weights, as demonstrated in pyrimidine-2-amine syntheses .
Q. What spectroscopic methods are essential for structural elucidation of this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and confirm amine proton environments. For example, aromatic protons in pyridin-2-amine derivatives resonate at δ 6.5–8.5 ppm .
- Infrared Spectroscopy (IR): Bands near 3300 cm⁻¹ (N–H stretching) and 1580–1650 cm⁻¹ (C=N/C–N vibrations) confirm amine and aromatic moieties .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass data, e.g., [M+H]+ peaks for molecular ion validation .
Q. How do lipophilicity (Log P) and steric parameters influence the biological activity of pyridin-2-amine derivatives?
QSAR studies on pyridin-2-amine analogs reveal that Log P (lipophilicity) and SMR (steric molar refractivity) are critical for antibacterial activity. Higher Log P enhances membrane permeability, while optimal SMR ensures target binding without steric hindrance . For instance, bulky substituents at the 6-position may reduce activity due to spatial clashes with bacterial enzymes .
Advanced Research Questions
Q. What crystallographic techniques and software are recommended for resolving structural ambiguities in pyridin-2-amine derivatives?
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and packing arrangements. For example, SCXRD confirmed the planar geometry of 4-methyl-6-phenylpyrimidin-2-amine with a mean σ(C–C) = 0.003 Å .
- SHELX Suite: SHELXL refines small-molecule structures, while SHELXS/SHELXD aids in phase determination. The software’s robustness in handling high-resolution data makes it ideal for resolving twinned crystals or disordered moieties .
Q. How can contradictory biological activity data between in vitro and in vivo studies be addressed for this compound?
Contradictions often arise from differences in metabolic stability or bioavailability. Strategies include:
- Prodrug Design: Modify the aminomethyl group to improve solubility (e.g., acetylation).
- Pharmacokinetic Profiling: Use LC-MS/MS to monitor plasma concentrations and metabolite formation .
- In Silico Modeling: Molecular docking (e.g., MOE or AutoDock) predicts binding interactions with targets like bacterial enzymes, guiding structural optimization .
Q. What methodologies optimize the synthesis of metal complexes using this compound as a ligand?
- Coordination Chemistry: React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under inert atmosphere. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (e.g., 400–600 nm) .
- Catalytic Screening: Test complexes in oxidation/reduction reactions (e.g., cyclohexane oxidation) and analyze products via GC-MS. Steric effects from the methyl group may influence catalytic turnover .
Q. How are reaction conditions optimized to mitigate side reactions during functionalization of the aminomethyl group?
- Temperature Control: Low temperatures (0–5°C) minimize unwanted oxidation during nitro reduction.
- Protecting Groups: Use Boc (tert-butoxycarbonyl) to shield the amine during alkylation or acylation steps.
- Purification: Column chromatography with ethanol-dichloromethane gradients isolates products from byproducts like N-oxides .
Q. Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Challenge: Overlapping HPLC/GC peaks due to structurally similar byproducts (e.g., regioisomers).
- Solution: Employ LC-HRMS with C18 columns and 0.1% formic acid in mobile phases. For example, ESI-MS in positive ion mode detects impurities at ppm levels .
Q. How are stability studies conducted for this compound under varying storage conditions?
- Accelerated Degradation: Expose samples to 40°C/75% RH for 6 months and analyze via TLC/NMR for decomposition products (e.g., oxidized amines).
- Light Sensitivity: UV-vis spectroscopy monitors photodegradation; amber glass vials are recommended for long-term storage .
Q. Future Research Directions
Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?
- Metal-Organic Frameworks (MOFs): Explore its use as a linker for porous materials with applications in gas storage or catalysis .
- Antiviral Agents: Molecular docking against viral protease targets (e.g., SARS-CoV-2 Mpro) could reveal inhibitory potential .
Properties
IUPAC Name |
5-(aminomethyl)-6-methylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYVUSVVAWJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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